molecular formula C10H13ClN2 B2596643 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 1270429-41-8

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No. B2596643
CAS RN: 1270429-41-8
M. Wt: 196.68
InChI Key: SKKVDYIZHRKDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, like “2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyridine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Drug Discovery: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, is widely used in medicinal chemistry due to its ability to enhance pharmacophore space exploration, contribute to stereochemistry, and increase three-dimensional coverage . This has led to the development of bioactive molecules with target selectivity for the treatment of various human diseases.

Anticancer Activity

The pyrrolidine scaffold is integral in the synthesis of compounds with anticancer properties. The structural diversity afforded by the pyrrolidine ring allows for the creation of novel molecules that can interact with various cancer targets, potentially leading to new treatments .

Synthesis of Neonicotinoid Compounds

2-Chloro-5-(chloromethyl)pyridine, a related compound, is used in the synthesis of neonicotinoid compounds . By extension, 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine could also be utilized in the development of these insecticides, which act on the central nervous system of insects.

Determination of Gas-phase Basicity

In analytical chemistry, 2-Chloro-4-methylpyridine, a closely related compound, has been used to determine the gas-phase basicity of small organic molecules in MALDI (Matrix-Assisted Laser Desorption/Ionization) processes . This application could be explored for 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine as well.

Pharmacologically Active Decorated Diazines

The compound’s pyridine ring makes it a candidate for the synthesis of decorated diazines, which are central to a wide range of pharmacological applications. These include antimicrobial, antifungal, antiparasitic, and cardiovascular agents .

Modulation of Myeloid Leukemia

Pyrimidine derivatives, which can be synthesized from pyridine-based compounds like 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, are used in the modulation of myeloid leukemia. This highlights the compound’s potential in the synthesis of drugs for leukemia treatment .

Neuroprotection and Vascular Relaxation

The pyridine scaffold is also involved in the synthesis of compounds that provide neuroprotection for retinal ganglion cells and vascular relaxation for ocular ciliary arteries . This suggests that 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine could be valuable in ophthalmological research and therapy.

Future Directions

The future directions for “2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery .

properties

IUPAC Name

2-chloro-4-methyl-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVDYIZHRKDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.